Clomesone

Vue d'ensemble

Description

- Le clomesone n’est pas un métabolite naturel ; il ne se retrouve que chez les personnes exposées à ce composé ou à ses dérivés. Techniquement, le this compound fait partie de l’exposome humain , qui englobe toutes les expositions qu’une personne subit tout au long de sa vie et la façon dont ces expositions sont liées à la santé .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles du clomesone ne sont pas largement documentées. Les méthodes de production industrielle impliquent probablement des procédés chimiques spécialisés pour créer ce composé.

Analyse Des Réactions Chimiques

- Le clomesone peut subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent difficiles à cerner en raison du manque d’informations.

- Les principaux produits formés à partir de ces réactions dépendraient du type de réaction spécifique et des conditions, mais des études détaillées font défaut.

Applications de la recherche scientifique

- Les applications du this compound s’étendent à plusieurs domaines scientifiques :

Chimie : Ses propriétés uniques pourraient le rendre utile comme réactif ou catalyseur en chimie de synthèse.

Biologie : Les chercheurs pourraient explorer ses effets sur les processus cellulaires ou les systèmes biologiques.

Médecine : Enquêter sur ses propriétés thérapeutiques potentielles pourrait être précieux.

Industrie : Le this compound peut trouver des applications dans des procédés chimiques spécialisés.

Applications De Recherche Scientifique

Preclinical Evaluations

Clomesone has been subjected to extensive preclinical evaluations, particularly focusing on its antitumor activity across various animal models. Notably, it has shown significant effectiveness against the murine L1210 leukemia and other tumor types such as P388 leukemia, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma. In these studies, this compound demonstrated a therapeutic profile that was largely independent of the administration schedule and route, indicating its flexibility in potential clinical applications .

Comparative Efficacy

In comparison to traditional chloroethylnitrosoureas, this compound's antitumor activity appears to be on par or superior in certain contexts. For instance, it exhibited activity against P388 leukemia sublines resistant to cyclophosphamide and other common chemotherapeutics. However, it did not show effectiveness against nitrosourea-resistant tumors, suggesting a selective action mechanism that could minimize off-target effects .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound may fail to achieve effective drug concentrations at tumor sites, which could explain some of the observed limitations in its in vivo efficacy . Furthermore, toxicity assessments revealed myelosuppression as a significant side effect; however, this compound's toxicity profile is considered potentially more selective compared to other agents in its class .

Study 1: Efficacy Against P388 Leukemia

In a controlled study evaluating the efficacy of this compound against P388 leukemia, mice treated with this compound showed significant increases in lifespan compared to control groups. The results suggested that this compound could potentially cure this type of leukemia when administered at optimal dosages. The study highlighted the importance of dosage scheduling in maximizing therapeutic outcomes while minimizing toxicity .

Study 2: Safety Profile in Rodent Models

A safety evaluation conducted using rodent models indicated that this compound exhibited gastrointestinal toxicity and lymphoid tissue atrophy at doses lower than those typically toxic for other chemotherapeutic agents. This study underscores the necessity for careful dose optimization in early clinical trials to ensure patient safety while leveraging this compound's therapeutic benefits .

Mécanisme D'action

- Malheureusement, le mécanisme exact par lequel le clomesone exerce ses effets reste inconnu. Des recherches supplémentaires sont nécessaires pour identifier les cibles moléculaires et les voies impliquées.

Comparaison Avec Des Composés Similaires

- Le caractère unique du clomesone réside dans sa rareté et sa documentation limitée. Les composés similaires ne sont pas bien définis, ce qui rend les comparaisons directes difficiles.

Activité Biologique

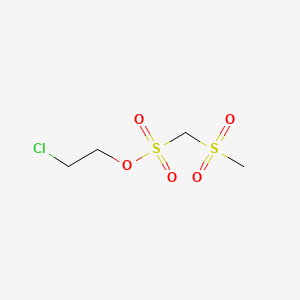

Clomesone, chemically known as 2-chloroethyl(methylsulfonyl)methanesulfonate, is a chloroethylating agent that has garnered attention for its potential antitumor activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different cancer models, and associated toxicological profiles.

This compound functions primarily as an alkylating agent, which means it can bind to DNA and interfere with its replication. This mechanism is common among many chemotherapeutic agents. The compound's chloroethyl group is responsible for its ability to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent DNA damage. This process ultimately triggers apoptosis in cancer cells.

In Vitro Studies

Studies have evaluated this compound's effectiveness against various tumor cell lines. For instance, research indicated that this compound demonstrated significant antitumor activity in murine models, particularly against L1210 leukemia and other solid tumors such as P388 leukemia, B16 melanoma, and Lewis lung carcinoma . However, it exhibited limited effectiveness against solid human colorectal carcinoma cell lines in vitro .

In Vivo Studies

In vivo studies further established this compound's antitumor potential. It was effective against several murine tumor models with varying routes of administration showing similar therapeutic outcomes. Notably, this compound displayed activity against P388 leukemia sublines resistant to other alkylating agents like cyclophosphamide and cisplatin .

The following table summarizes the antitumor efficacy of this compound across different studies:

| Tumor Model | Efficacy Observed | Notes |

|---|---|---|

| L1210 Leukemia | Significant | Effective via multiple administration routes |

| P388 Leukemia | Significant | Active against resistant sublines |

| B16 Melanoma | Moderate | Efficacy noted but less pronounced |

| Lewis Lung Carcinoma | Significant | Consistent results across studies |

| Human Colorectal Carcinoma | Limited | No significant activity observed |

Toxicological Profile

The toxicity profile of this compound has been a critical area of investigation. Studies indicate that while this compound is generally less toxic than traditional chloroethylnitrosoureas, it still presents myelosuppressive effects at therapeutic doses . Myelosuppression refers to the suppression of bone marrow activity, which can lead to reduced blood cell production and increased risk of infection or bleeding.

Case Studies

Several case studies have documented the clinical implications of this compound's toxicity. One notable study highlighted that while the compound showed promise in preclinical models, its therapeutic window was narrow due to dose-dependent toxicities observed in animal models . The following table outlines key findings from these case studies:

Propriétés

IUPAC Name |

2-chloroethyl methylsulfonylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHSPJCWCBQHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236979 | |

| Record name | Clomesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |

| Record name | CLOMESONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

88343-72-0 | |

| Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomesone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.